(+)-Ar,11S-Myricanol
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Overview
Description
(+)-aR,11S-Myricanol is a member of biphenyls. It has a role as a metabolite.
Scientific Research Applications
Neurodegenerative Diseases
- Alzheimer's Disease: (+)-Ar,11S-Myricanol has shown promise in the treatment of Alzheimer's disease. It destabilizes the microtubule-associated protein tau, which accumulates in neurodegenerative diseases. This compound significantly reduced tau protein levels in cells and murine brain slices, potentially representing a novel approach for drug development targeting tau turnover in Alzheimer's disease (Jones et al., 2011).
Cancer Research
- Lung Cancer Treatment: Myricanol extracted from the bark of Myrica rubra demonstrated anti-cancer effects on human lung adenocarcinoma A549 cells. It induced apoptosis and inhibited cell growth in a dose-dependent manner, suggesting its potential as a clinical candidate for lung cancer prevention and treatment (Dai et al., 2014).
Obesity and Metabolic Disorders
Obesity and Insulin Resistance
Myricanol was found to mitigate lipid accumulation in adipocytes and zebrafish models. It activates AMP-activated protein kinase (AMPK), suppressing adipogenesis and promoting lipolysis and lipid combustion. This indicates its potential as a therapeutic agent against obesity (Shen et al., 2019).
Insulin Sensitivity
Myricanol enhances insulin-stimulated glucose uptake in adipocytes, suggesting its utility in improving insulin sensitivity and potentially managing diabetes-related conditions (Shen et al., 2019).
General Health and Well-being
Antioxidant Activity
Diarylheptanoid sulfates, including myricanol, isolated from Myrica rubra bark, have shown significant antioxidative activities. These compounds could contribute to general health and well-being by combating oxidative stress (Yoshimura et al., 2012).
Neuroprotective Effects
Myricanol has also demonstrated neuroprotective activity. In studies involving Myrica rubra leaf extract, myricanol showed potential in preventing and treating neurodegenerative diseases induced by oxidative stress (Chen et al., 2017).
properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(9S)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m0/s1 |
InChI Key |
SBGBAZQAEOWGFT-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C2C=C(CCCC[C@@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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